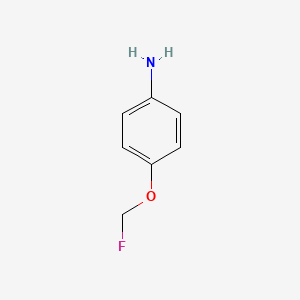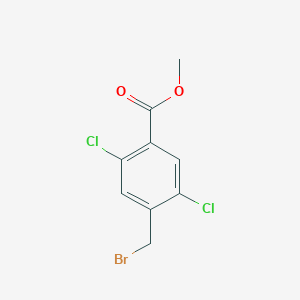
N-Trimethyl-N-butylammonium tetrafluoroborate, 99.5%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Trimethyl-N-butylammonium tetrafluoroborate (TBAB) is a quaternary ammonium salt that has been widely used in various scientific research applications. It is a colorless, hygroscopic, and water-soluble compound with a molecular formula of C8H19BF4N and a molecular weight of 207.08 g/mol. TBAB is typically available as a solid or aqueous solution and is often used as a reagent in organic synthesis, as a catalyst in organic reactions, and as a phase transfer catalyst in aqueous-organic media.
Aplicaciones Científicas De Investigación
N-Trimethyl-N-butylammonium tetrafluoroborate, 99.5% has been widely used in scientific research applications such as organic synthesis, as a catalyst in organic reactions, and as a phase transfer catalyst in aqueous-organic media. It has also been used as a reagent in the synthesis of a variety of organic compounds, as a catalyst for the synthesis of polymers, and as a catalyst for the hydrolysis of esters. Additionally, it has been used as a catalyst for the synthesis of polymers and for the hydrolysis of esters.
Mecanismo De Acción
N-Trimethyl-N-butylammonium tetrafluoroborate, 99.5% functions as a phase transfer catalyst by forming an ionic bond between the organic and aqueous phases. This allows the organic and aqueous phases to remain in contact, which facilitates the transfer of reactants from one phase to the other. The ionic bond is formed by the quaternary ammonium cation of N-Trimethyl-N-butylammonium tetrafluoroborate, 99.5%, which is attracted to the anionic species in the aqueous phase.
Biochemical and Physiological Effects
N-Trimethyl-N-butylammonium tetrafluoroborate, 99.5% has been found to have a variety of biochemical and physiological effects. It has been shown to have antifungal, antibacterial, and antiviral properties, and it has been used to treat a variety of bacterial and fungal infections. Additionally, it has been used to treat a variety of skin conditions, including psoriasis and eczema.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-Trimethyl-N-butylammonium tetrafluoroborate, 99.5% in laboratory experiments include its low cost, its availability as a solid or aqueous solution, and its ease of use. Additionally, it is highly soluble in water and has a wide range of applications. However, N-Trimethyl-N-butylammonium tetrafluoroborate, 99.5% is also highly hygroscopic and can be corrosive to certain materials, so it should be handled with care.
Direcciones Futuras
Future research on N-Trimethyl-N-butylammonium tetrafluoroborate, 99.5% could focus on its potential applications in pharmaceuticals, its potential use as a catalyst for the synthesis of polymers, and its potential use as a reagent for the synthesis of a variety of organic compounds. Additionally, more research could be done on its biochemical and physiological effects, as well as its potential use as an antifungal, antibacterial, and antiviral agent. Further research could also be done on its potential use as an analytical reagent and its potential toxicological effects.
Métodos De Síntesis
N-Trimethyl-N-butylammonium tetrafluoroborate, 99.5% is produced by treating trimethylbutylamine with boron trifluoride etherate. The reaction between trimethylbutylamine and boron trifluoride etherate is a nucleophilic addition reaction, and the resulting product is a quaternary ammonium salt. The reaction is typically carried out in an anhydrous ether solvent and is highly exothermic.
Propiedades
IUPAC Name |
butyl(trimethyl)azanium;tetrafluoroborate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N.BF4/c1-5-6-7-8(2,3)4;2-1(3,4)5/h5-7H2,1-4H3;/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGFHMKITBOXJGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CCCC[N+](C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18BF4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[5-(Piperidin-4-yloxymethyl)-[1,2,4]oxadiazol-3-yl]-pyridine](/img/structure/B6325772.png)

![Methanesulfonic acid 3-pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethyl ester](/img/structure/B6325801.png)









carbamate](/img/structure/B6325879.png)